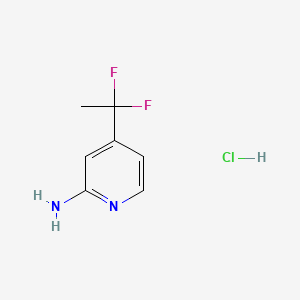
4-(1,1-Difluoroethyl)pyridin-2-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,1-Difluoroethyl)pyridin-2-amine hydrochloride is a chemical compound with the molecular formula C7H9ClF2N2 and a molecular weight of 194.61 g/mol It is a derivative of pyridine, a basic heterocyclic organic compound, and contains a difluoroethyl group attached to the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-chloro-2-(1,1-difluoroethyl)pyridine with ammonia or an amine under suitable conditions to form the desired amine derivative . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of 4-(1,1-Difluoroethyl)pyridin-2-amine hydrochloride may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound in bulk quantities .
化学反応の分析
Types of Reactions
4-(1,1-Difluoroethyl)pyridin-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
科学的研究の応用
4-(1,1-Difluoroethyl)pyridin-2-amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(1,1-Difluoroethyl)pyridin-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The difluoroethyl group can influence the compound’s reactivity and binding affinity to various biological targets, potentially affecting enzyme activity, receptor binding, and other cellular processes .
類似化合物との比較
Similar Compounds
4-(1,1-Difluoroethyl)pyrimidin-2-amine: Similar structure but with a pyrimidine ring instead of pyridine.
6-(1,1-Difluoroethyl)pyridin-2-amine hydrochloride: Similar structure but with the difluoroethyl group at a different position on the pyridine ring.
4-chloro-2-(1,1-difluoroethyl)pyrimidine: Contains a chloro group and a pyrimidine ring.
Uniqueness
The presence of the difluoroethyl group also imparts distinct properties compared to other similar compounds .
特性
分子式 |
C7H9ClF2N2 |
|---|---|
分子量 |
194.61 g/mol |
IUPAC名 |
4-(1,1-difluoroethyl)pyridin-2-amine;hydrochloride |
InChI |
InChI=1S/C7H8F2N2.ClH/c1-7(8,9)5-2-3-11-6(10)4-5;/h2-4H,1H3,(H2,10,11);1H |
InChIキー |
HWRWIYYDZMOHRQ-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC(=NC=C1)N)(F)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


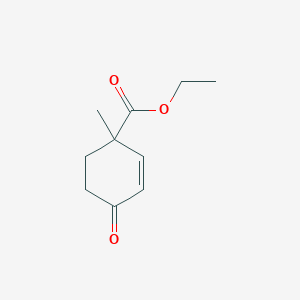
![N-(4-{2-[(4-butylphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride](/img/structure/B13493874.png)
![3-Benzyl-7,7-difluoro-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B13493883.png)
![5-[(3-Amino-2,2-dimethylpropyl)-methylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B13493885.png)
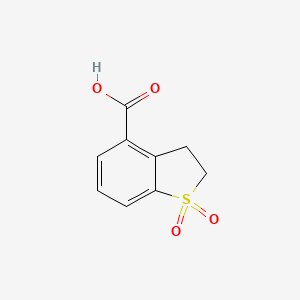
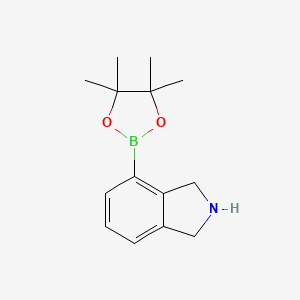
![3-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]propanoic acid](/img/structure/B13493916.png)
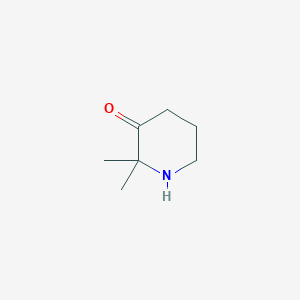
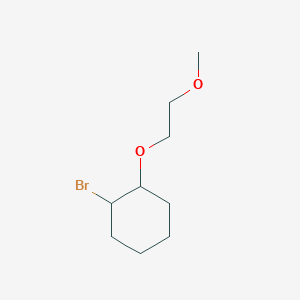
![4-ethynyl-1-[(oxolan-3-yl)methyl]-1H-pyrazole](/img/structure/B13493944.png)
![Benzyl 3-hydroxy-[1,3'-biazetidine]-1'-carboxylate](/img/structure/B13493958.png)
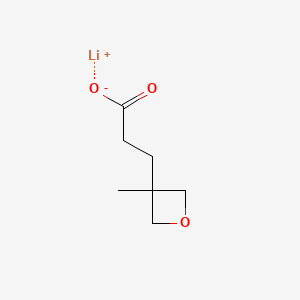
![N-(4-{2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride](/img/structure/B13493967.png)

